Hyodeoxycholic acid
Overview
Description
Hyodeoxycholic acid, also known as 3α,6α-Dihydroxy-5β-cholan-24-oic acid, is a secondary bile acid. It is one of the metabolic byproducts of intestinal bacteria and is present in various mammalian species in different proportions. This compound is the main acid constituent of hog bile and has been used industrially as a precursor for steroid synthesis .
Mechanism of Action
Target of Action
Hyodeoxycholic acid (HDCA) is a secondary bile acid, one of the metabolic byproducts of intestinal bacteria . It primarily targets the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 receptor complex . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses .
Mode of Action
HDCA competitively blocks lipopolysaccharide binding to the TLR4 and myeloid differentiation factor 2 receptor complex . This unique mechanism characterizes HDCA as an endogenous inhibitor of inflammatory signaling . In addition, HDCA inhibits intestinal farnesoid X receptor (FXR) and enriches gut microbe Parabacteroides distasonis .
Biochemical Pathways
HDCA modulates the gut-liver axis, upregulating hepatic CYP7B1, PPARα, and FXR . The upregulation of these genes suggests that HDCA may influence bile acid synthesis (CYP7B1), lipid metabolism (PPARα), and bile acid homeostasis (FXR) . Furthermore, HDCA is involved in the PI3K/AKT signaling pathway and the TGR5/AKT/NF-κB signaling pathway .
Pharmacokinetics
It is known that hdca undergoes glucuronidation in human liver and kidneys . Glucuronidation of hyodeoxycholic and hyocholic acids occurs extensively at the 6α-hydroxyl group, unlike primary bile acids which form 3α-hydroxy-linked glucuronides . This suggests an important pathway for the elimination of toxic and cholestatic bile acids .
Result of Action
HDCA demonstrates therapeutic effects on non-alcoholic fatty liver disease (NAFLD) in multiple mouse models . It markedly reduces excessive lipid droplets and improves hepatic inflammation . HDCA also improves oral glucose tolerance and insulin sensitivity . Furthermore, HDCA suppresses excessive activation of inflammatory macrophages .
Action Environment
The action of HDCA is influenced by the gut microbiota. The gut microbiota plays a role in the production of HDCA from several isomers of hyocholic acid and muricholic acid . Changes in the gut microbiota, such as a reduced abundance of HDCA-producing strains, can affect the levels of HDCA . Therefore, the gut microbiota is a key environmental factor influencing the action, efficacy, and stability of HDCA .
Biochemical Analysis
Biochemical Properties
Hyodeoxycholic acid is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, this compound undergoes glucuronidation in human liver and kidneys . Glucuronidation of hyodeoxycholic and hyocholic acids was observed to occur extensively at the 6α-hydroxyl group .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to alleviate non-alcoholic fatty liver disease (NAFLD) in multiple mouse models .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it has been found to inhibit intestinal FXR and enrich gut microbe Parabacteroides distasonis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that this compound showcases notable efficacy in alleviating NAFLD through modulating gut-liver crosstalk .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, in rat intestinal microflora, this compound is produced from several isomers of hyocholic acid and muricholic acid .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It is known that this compound is a hydrophilic acid, which suggests it may be localized in aqueous environments within the cell .
Preparation Methods
Hyodeoxycholic acid can be prepared through several methods. One common method involves the saponification of pig bile, followed by purification using column chromatography. The optimal resin for this process is CG1 1M macroporous resin. The sample is loaded at a volume flow of 3 BV h–1 to adsorb 5 BV, washed with 40% ethanol, and eluted with 45% ethanol and 60% ethanol, respectively. This results in high-purity this compound . Another method involves adding strong base and water to raw materials, followed by saponification .
Chemical Reactions Analysis
Hyodeoxycholic acid undergoes various chemical reactions, including glucuronidation in the human liver and kidneys. This process occurs extensively at the 6α-hydroxyl group, unlike primary bile acids which form 3α-hydroxy-linked glucuronides. This suggests an important pathway for the elimination of toxic and cholestatic bile acids
Scientific Research Applications
Hyodeoxycholic acid has several scientific research applications. It has been used in trials studying the treatment of hypercholesterolemia . Additionally, it has shown therapeutic potential for non-alcoholic fatty liver disease by reducing fat accumulation and inflammation in the liver . This compound has also been used to modify metformin liposomes for the treatment of type 2 diabetes, enhancing the hypoglycemic effect of metformin . Furthermore, it has been used industrially as a precursor for steroid synthesis .
Comparison with Similar Compounds
Hyodeoxycholic acid is similar to other bile acids such as deoxycholic acid and chenodeoxycholic acid. it differs in the position of the hydroxyl group. For instance, this compound has a 6α-hydroxyl group, making it more hydrophilic compared to deoxycholic acid . This unique property allows this compound to be used in specific therapeutic applications that other bile acids may not be suitable for.
Similar Compounds::- Deoxycholic acid
- Chenodeoxycholic acid
- Hyocholic acid
This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
83-49-8 |
---|---|
Molecular Formula |
C24H40O4 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
4-[(10R,13R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24-/m1/s1 |
InChI Key |
DGABKXLVXPYZII-JFSJFAPISA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2CC(C4[C@@]3(CCC(C4)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Appearance |
Assay:≥95%A crystalline solid |
melting_point |
198.5°C |
668-49-5 83-49-8 |
|
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
10421-49-5 (hydrochloride salt) |
solubility |
0.0598 mg/mL |
Synonyms |
(3α,5β,6α)-3,6-Dihydroxycholan-24-oic Acid; 3α,6α-Dihydroxy-5β-cholan-24-oate; 3α,6α-Dihydroxy-5β-cholan-24-oic Acid; 6α-Hydroxylithocholic Acid; 7-Deoxyhyocholic Acid; Hyodeoxycholic Acid; Hyodesoxycholic Acid; Iodeoxycholic Acid; NSC 60672; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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